molecular formula C13H20ClN3O B3305341 1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile CAS No. 923130-57-8

1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile

Cat. No. B3305341
CAS RN: 923130-57-8
M. Wt: 269.77 g/mol
InChI Key: UDBIVPDFKGBOCR-UHFFFAOYSA-N
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Description

1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile is a chemical compound used for proteomics research . It has a molecular formula of C13H20ClN3O and a molecular weight of 269.77 .


Molecular Structure Analysis

The molecular structure of 1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile includes a piperazine ring attached to a cyclohexane carbonitrile group via a chloroacetyl linker . The exact structural details are not available in the retrieved resources.

Scientific Research Applications

Crystal Structure Studies

  • Application in Crystallography : The compound has been used in the study of crystal structures, as seen in the research of mixed solvated salts involving similar piperazine derivatives. These studies contribute to our understanding of molecular interactions and structural formations in crystalline substances (Bhardwaj et al., 2015).

Chemical Synthesis

  • Role in Chemical Synthesis : Research indicates that similar piperazine derivatives are involved in the synthesis of various organic compounds, demonstrating the versatility of this chemical class in creating new molecules with potential applications in various fields (Tsizin, Sergovskaya, & Chernyak, 1986).

Biological Evaluation

  • Biological Activity Studies : Studies involving compounds with similar structures have explored their biological activities, such as antimicrobial properties. These findings are crucial for the development of new therapeutic agents and understanding the biological efficacy of such compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

  • Cancer and Tuberculosis Research : Certain piperazine derivatives have shown potential in cancer and tuberculosis research. Studies on these compounds contribute to the discovery of new treatments for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Polymer Chemistry

  • Polymer Production : This class of compounds has applications in polymer chemistry, as shown in studies where similar piperazine derivatives are used in the creation of new polymers. These findings are significant for advancing materials science and engineering (Weiss & Schindlbauer, 1977).

Antimicrobial Research

  • Antimicrobial Properties : Research on compounds structurally related to 1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile has highlighted their antimicrobial properties. These studies are vital in the search for new antimicrobial agents (Mehta et al., 2019).

Safety and Hazards

The safety data sheet for 1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

1-[4-(2-chloroacetyl)piperazin-1-yl]cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O/c14-10-12(18)16-6-8-17(9-7-16)13(11-15)4-2-1-3-5-13/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBIVPDFKGBOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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